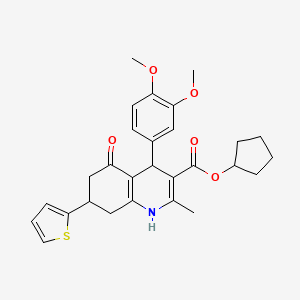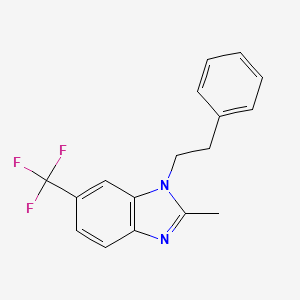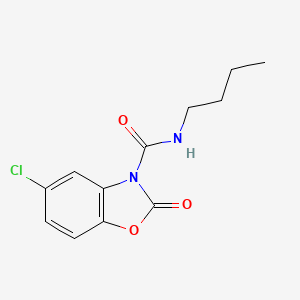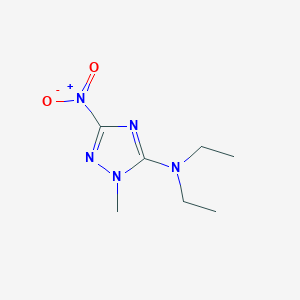![molecular formula C20H24F6N2O2S B11085834 N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide](/img/structure/B11085834.png)
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide is a complex organic compound that features a unique combination of adamantane, thiophene, and hexafluoropropane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide typically involves multiple steps. One common route includes the following steps:
Formation of Adamantan-1-yloxyethylamine: This intermediate is synthesized by reacting adamantan-1-ol with ethylene oxide in the presence of a base.
Introduction of Hexafluoropropane Group: The adamantan-1-yloxyethylamine is then reacted with hexafluoropropane-2-ylamine under controlled conditions to introduce the hexafluoropropane group.
Coupling with Thiophenecarboxylic Acid: Finally, the intermediate is coupled with 2-thiophenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions on the adamantane ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the thiophene ring can engage in π-π interactions with aromatic residues. The hexafluoropropane group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1-trifluoro-2-propanyl)-2-thiophenecarboxamide: Similar structure but with fewer fluorine atoms.
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-furanecarboxamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide is unique due to its combination of adamantane, thiophene, and hexafluoropropane groups. This unique structure imparts specific properties such as high lipophilicity, thermal stability, and the ability to interact with a variety of molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24F6N2O2S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H24F6N2O2S/c21-19(22,23)18(20(24,25)26,28-16(29)15-2-1-5-31-15)27-3-4-30-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,5,12-14,27H,3-4,6-11H2,(H,28,29) |
InChI Key |
AYJSXHHIKQDMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11085759.png)

![1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11085763.png)

![Ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate](/img/structure/B11085778.png)
![2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11085782.png)
![Isopropyl 2-[(10-chloro-2-oxo-4,8-diphenyl-1,2,3,4,4A,5,6,7,7A,8-decahydrochromeno[3,2-I]quinazolin-11-YL)oxy]acetate](/img/structure/B11085798.png)
![2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B11085806.png)


![3-[(4-Chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11085823.png)
![(4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085829.png)
![(2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11085837.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11085845.png)
